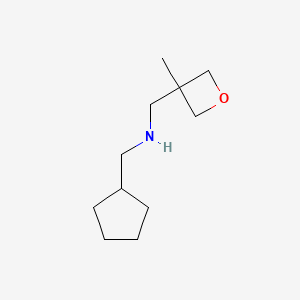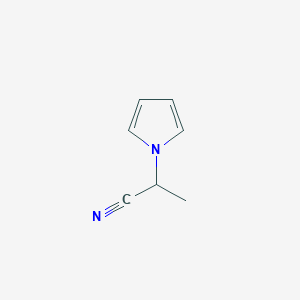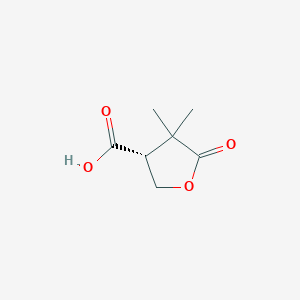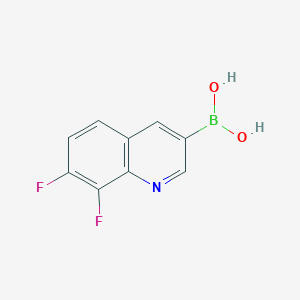
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 5-methylfuran-2-yl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chloro-6-methylpyrimidine and 5-methylfurfural.
Condensation Reaction: The 2-amino-4-chloro-6-methylpyrimidine undergoes a condensation reaction with 5-methylfurfural in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation: Furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Coupling Reactions: Biaryl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A precursor in the synthesis of 4-Chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine.
4-Chloro-5-ethyl-6-methyl-2-(5-methylfuran-2-yl)pyrimidine: A structurally similar compound with an ethyl group at the 5-position.
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with two chlorine substituents.
Uniqueness
This compound is unique due to the presence of both a furan ring and a pyrimidine ring in its structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9ClN2O |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C10H9ClN2O/c1-6-5-9(11)13-10(12-6)8-4-3-7(2)14-8/h3-5H,1-2H3 |
Clave InChI |
FQHYUHZHUDOMLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NC(=CC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


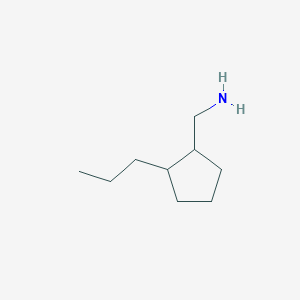

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)


